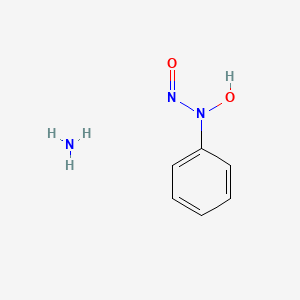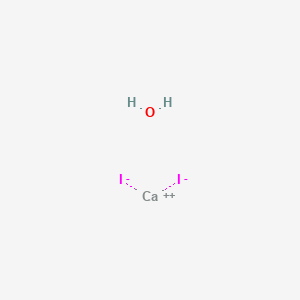![molecular formula C7H15NO3 B7799271 (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7799271.png)
(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate involves the coordination of copper and silver with organic ligands. The specific synthetic routes and reaction conditions are detailed in the original research publications . Typically, the preparation involves the use of metal salts and organic ligands under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily of interest in research settings. the principles of coordination chemistry and metal-organic synthesis can be applied to scale up the production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the metal centers, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique coordination chemistry and potential as a catalyst in various reactions.
Biology: Research explores its interactions with biological molecules and potential as a therapeutic agent.
Medicine: The compound’s properties are investigated for potential medical applications, including drug development.
Mécanisme D'action
The mechanism of action of (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate involves its coordination with metal centers, which can influence various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate include other metal-organic complexes with copper and silver coordination. Examples include:
- Copper(II) acetate
- Silver nitrate
- Various copper and silver coordination polymers
Uniqueness
This compound is unique due to its specific coordination environment and the combination of copper and silver in its structure. This unique combination imparts distinct properties that are not observed in simpler metal-organic complexes .
Propriétés
IUPAC Name |
(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPKNYKNWXULB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-58-7 |
Source


|
| Record name | O-(1,1-Dimethylethyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

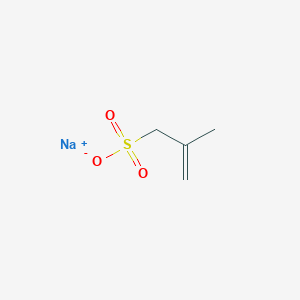
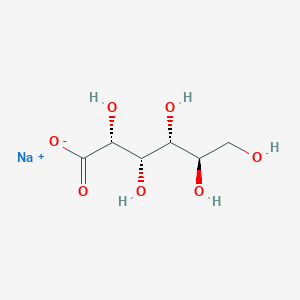
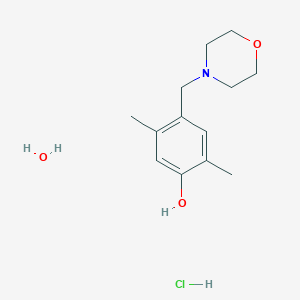
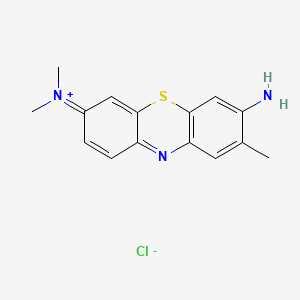
![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)
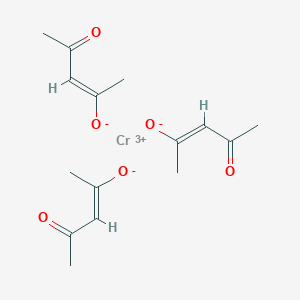
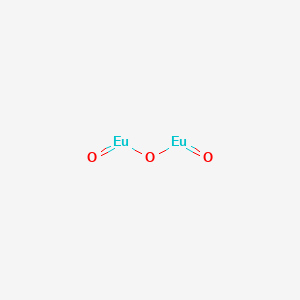
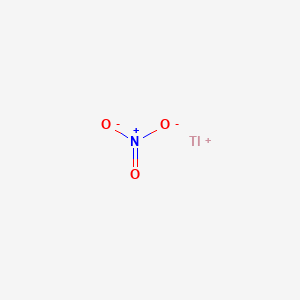
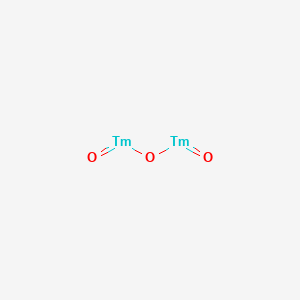
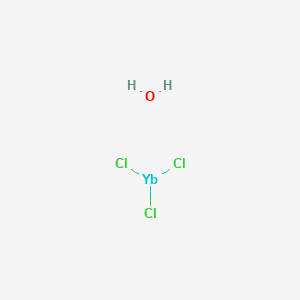
![(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7799274.png)
